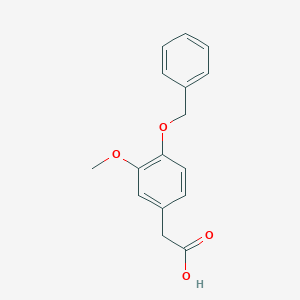

4-Benzyloxy-3-methoxyphenylacetic acid

Description

Properties

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCIHUSEBJLTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305165 | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29973-91-9 | |

| Record name | 29973-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-methoxyphenylacetic acid can be synthesized through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . The reaction typically involves the use of benzyl chloride as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of benzyloxy-3-methoxybenzoic acid.

Reduction: Formation of 4-benzyloxy-3-methoxyphenylethanol.

Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that BMMPA exhibits several biological activities, making it a candidate for therapeutic applications:

Anti-inflammatory Effects

Studies have shown that BMMPA can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases. For example, it has been observed to reduce the production of pro-inflammatory cytokines in vitro .

Antioxidant Properties

BMMPA demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising antimicrobial effects. Its efficacy against pathogens such as Staphylococcus aureus suggests potential applications in developing new antibacterial agents .

Pharmaceutical Applications

This compound serves as an important intermediate in synthesizing various pharmaceuticals:

Drug Development

BMMPA is utilized in the synthesis of compounds that target specific biological pathways, particularly those involved in glycation-related pathologies. Its derivatives have been studied for their ability to inhibit the formation of glycated proteins, which are implicated in diabetes complications .

Formulation Development

The compound's solubility and stability profiles make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Case Studies

The following table summarizes notable case studies involving BMMPA:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxyphenylacetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-benzyloxy-3-methoxyphenylacetic acid with its closest analogs:

Key Research Findings and Property Differences

Lipophilicity and Solubility

- The benzyloxy group in this compound enhances lipophilicity compared to its hydroxy analog (homovanillic acid), reducing water solubility but improving compatibility with organic solvents like dichloromethane and methanol .

- Homovanillic acid (hydroxy-substituted) exhibits higher polarity and water solubility, making it suitable for biological studies .

Biological Activity

4-Benzyloxy-3-methoxyphenylacetic acid (BMMPA) is an aromatic compound with significant potential in biological research and medicinal chemistry. Its structure features a benzyloxy group and a methoxy group attached to a phenylacetic acid backbone, which contributes to its diverse biological activities. This article reviews the current understanding of BMMPA's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₆H₁₆O₄

- Molecular Weight: 272.30 g/mol

- Functional Groups: Carboxylic acid, methoxy, and benzyloxy groups.

BMMPA exhibits its biological effects through several mechanisms:

- Enzyme Interaction: Research indicates that BMMPA may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Modulation: The compound may influence various biochemical pathways related to cell signaling and gene expression, impacting cellular metabolism and growth.

Antimicrobial Properties

BMMPA has shown promising antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Effects

Preliminary studies have indicated that BMMPA possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment . Further research is necessary to elucidate the specific cancer types affected and the underlying mechanisms.

Anti-inflammatory Activity

BMMPA has been studied for its anti-inflammatory effects. It demonstrates the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases such as arthritis .

Research Findings and Case Studies

Several studies have explored the biological activity of BMMPA:

- Study on Antimicrobial Activity: A study reported that BMMPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Study: A case study involving human breast cancer cell lines showed that treatment with BMMPA resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, indicating its potential as an anticancer agent .

- Anti-inflammatory Research: In an experimental model of inflammation induced by lipopolysaccharides (LPS), BMMPA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The unique structural features of BMMPA differentiate it from other related compounds. Below is a comparison highlighting its distinct characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxyphenylacetic Acid | Monocarboxylic acid with a hydroxyl group | Lacks the benzyloxy substituent |

| 4-Hydroxyphenylacetic Acid | Hydroxyl group at para position on phenyl | Does not contain the benzyloxy group |

| (4-Benzyloxy)phenylacetic Acid | Similar benzyloxy substitution | Different position of carboxylic acid group |

| 4-Methoxyphenylacetic Acid | Methoxy instead of benzyloxy | Distinct functional group affecting activity |

The presence of the benzyloxy group in BMMPA is believed to enhance its lipophilicity and biological activity compared to these structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxyphenylacetic acid, and how can purity be optimized?

- Methodology : Use nucleophilic substitution or esterification reactions, leveraging benzyl-protected intermediates to prevent unwanted side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor purity using melting point analysis and HPLC (C18 columns, UV detection at 254 nm) .

- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and temperature (45–60°C) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the benzyloxy group typically appears as a singlet at δ 5.1–5.3 ppm, while aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy : Confirm ester/acid functional groups via C=O stretches (~1700 cm⁻¹) and O–H stretches (broad, ~2500–3300 cm⁻¹ if acidic protons are present).

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 302.3).

Advanced Research Questions

Q. How can stability issues during experimental handling be mitigated?

- Methodology : Store the compound in anhydrous conditions (desiccators, argon atmosphere) at –20°C to prevent hydrolysis of the benzyloxy group. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the methoxyphenyl backbone .

- Data Gaps : Limited decomposition data exist; conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodology :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid δ 3.76 ppm for methoxy groups) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in crowded regions) and confirm connectivity .

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. How can HPLC conditions be optimized for quantifying this compound in complex mixtures?

- Methodology :

- Column Selection : Use reversed-phase columns (e.g., LiChrosorb® RP-8, 10 µm) with mobile phases like acetonitrile/0.1% formic acid (70:30 v/v) .

- Detection : UV at 280 nm for maximum absorption.

- Validation : Perform spike-and-recovery experiments (spiked concentrations: 0.1–10 µg/mL) to assess accuracy (target: 90–110%) and precision (RSD < 5%).

Data Interpretation & Gaps

Q. How should researchers address the lack of toxicological data for this compound?

- Methodology :

- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (e.g., LD50) and prioritize in vitro assays .

- In Vitro Assays : Conduct MTT assays on HEK-293 or HepG2 cells (dose range: 1–100 µM) to assess cytotoxicity.

- Caution : Assume potential irritancy (skin/eyes) based on structural analogs (e.g., 4-hydroxy-3-methoxyphenylacetic acid SDS warnings) .

Q. What are the potential applications in drug discovery, and how can bioactivity be validated?

- Methodology :

- Target Identification : Screen against COX-2 or LOX enzymes (IC50 determination via fluorometric assays) due to structural similarity to anti-inflammatory phenylacetic acids .

- SAR Studies : Modify the benzyloxy/methoxy substituents and evaluate changes in potency.

- In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to validate efficacy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.